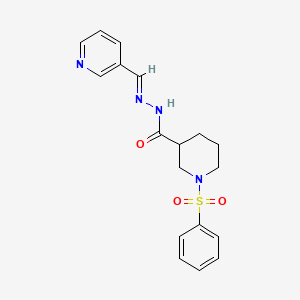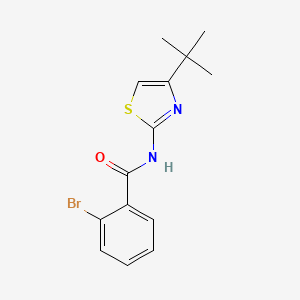
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BVT-2733 and is known for its ability to modulate the activity of certain enzymes in the body. In
Wissenschaftliche Forschungsanwendungen
BVT-2733 has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, BVT-2733 has been shown to inhibit the activity of certain enzymes that are involved in tumor growth and metastasis. In neurology, BVT-2733 has been studied for its potential to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders such as Parkinson's disease. In immunology, BVT-2733 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune disorders.
Wirkmechanismus
The mechanism of action of BVT-2733 involves the modulation of the activity of certain enzymes in the body. Specifically, BVT-2733 has been shown to inhibit the activity of enzymes such as HDAC6 and HSP90, which are involved in a variety of cellular processes. By inhibiting the activity of these enzymes, BVT-2733 can modulate cellular pathways that are involved in cancer growth, neurodegeneration, and immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BVT-2733 are complex and varied, depending on the specific cellular pathways that are affected. In cancer cells, BVT-2733 has been shown to induce cell death and inhibit tumor growth. In neurology, BVT-2733 has been shown to modulate the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders. In immunology, BVT-2733 has been shown to modulate the activity of certain immune cells, which could have implications for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BVT-2733 in lab experiments is its specificity for certain enzymes. By selectively inhibiting the activity of HDAC6 and HSP90, BVT-2733 can modulate specific cellular pathways without affecting other cellular processes. However, one limitation of using BVT-2733 in lab experiments is its potential toxicity. BVT-2733 has been shown to have cytotoxic effects in certain cell types, which could limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on BVT-2733. One area of interest is the development of more potent and selective BVT-2733 analogs that could have improved therapeutic potential. Another area of interest is the exploration of BVT-2733's potential as a combination therapy with other drugs. Finally, further studies are needed to fully elucidate the mechanism of action of BVT-2733 and its potential applications in a variety of scientific research fields.
In conclusion, BVT-2733 is a chemical compound that has been extensively studied for its potential applications in scientific research. Its ability to modulate the activity of certain enzymes in the body has implications for a variety of research fields, including cancer research, neurology, and immunology. While further studies are needed to fully elucidate its mechanism of action and therapeutic potential, BVT-2733 represents a promising area of research for the development of novel therapeutics.
Synthesemethoden
The synthesis of BVT-2733 involves the reaction of 4-tert-butyl-2-bromoaniline with 2-thiocyanatoacetic acid in the presence of a base. The resulting product is then treated with acetic anhydride to yield BVT-2733. This synthesis method has been optimized to produce high yields of pure BVT-2733 with minimal impurities.
Eigenschaften
IUPAC Name |
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2OS/c1-14(2,3)11-8-19-13(16-11)17-12(18)9-6-4-5-7-10(9)15/h4-8H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLRGITDARWCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-tert-butyl-1,3-thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

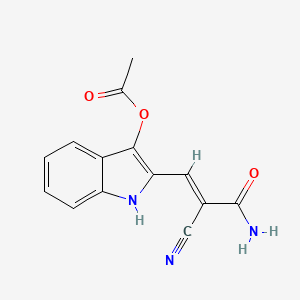
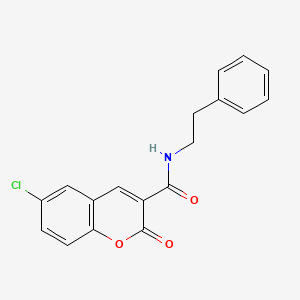
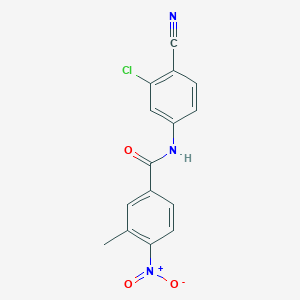
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5694080.png)
![methyl 4-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5694087.png)
![N-(2-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide](/img/structure/B5694090.png)
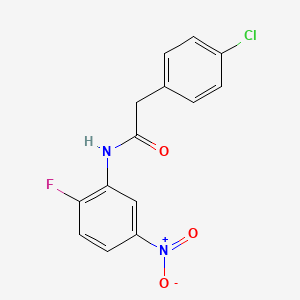
![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![3-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5694112.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)
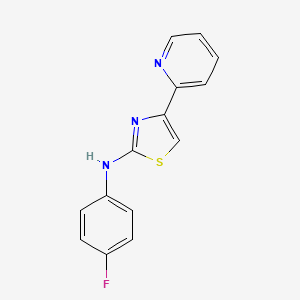
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5694129.png)
